molecular formula C12H15N3 B3214807 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine CAS No. 1153040-84-6

3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine

Cat. No.: B3214807
CAS No.: 1153040-84-6
M. Wt: 201.27 g/mol
InChI Key: QZOVROLTCHDEMG-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine is a pyrazole derivative known for its diverse pharmacological effects.

Preparation Methods

The synthesis of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of hydrazine with 3-methylacetophenone under acidic conditions to form the pyrazole ring. The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme dihydrofolate reductase, which is crucial for the survival of the Leishmania parasite . The compound’s structure allows it to bind effectively to the active site of the enzyme, disrupting its function and leading to the death of the parasite.

Comparison with Similar Compounds

3,5-Dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-amine can be compared with other similar pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and biological activity, making it a distinct and valuable compound for research and development.

Properties

IUPAC Name

3,5-dimethyl-1-(3-methylphenyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-8-5-4-6-11(7-8)15-10(3)12(13)9(2)14-15/h4-7H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZOVROLTCHDEMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(C(=N2)C)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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